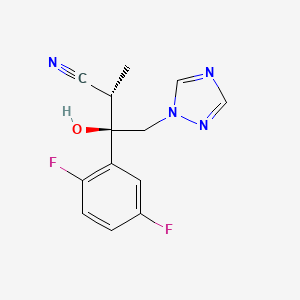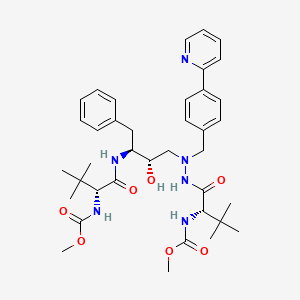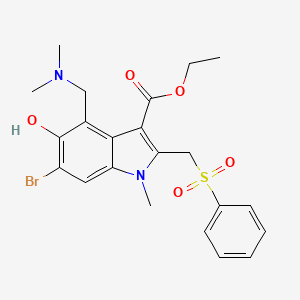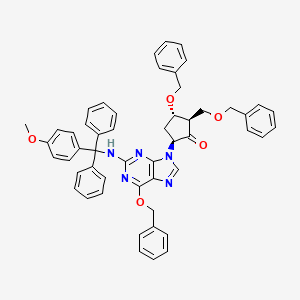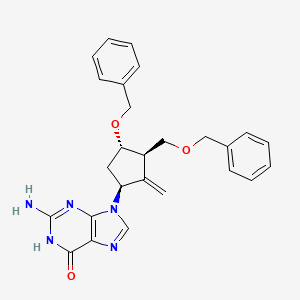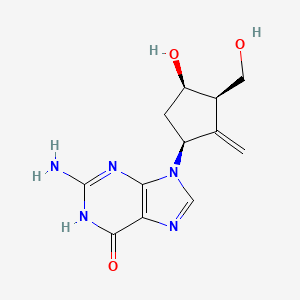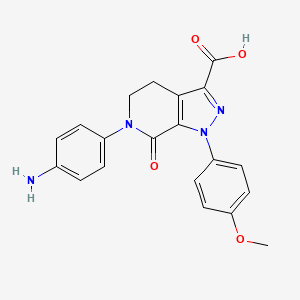
Apixaban-Verunreinigung 14
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .Physical and Chemical Properties Analysis
Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .Wissenschaftliche Forschungsanwendungen
Entwicklung Analytischer Methoden
Apixaban-Verunreinigung 14: ist entscheidend bei der Entwicklung analytischer Methoden für die Assay-Analyse von Apixaban. Forscher verwenden diese Verunreinigung als Referenz, um die Genauigkeit und Präzision ihrer analytischen Techniken zu gewährleisten. Diese Methoden sind unerlässlich, um die richtige Dosierung zu bestimmen und die Sicherheit und Wirksamkeit von Apixaban in pharmazeutischen Formulierungen zu gewährleisten {svg_1}.
Studien zur Wirksamkeit von Antikoagulanzien
Als Verunreinigung eines starken Antikoagulans spielt This compound eine Rolle bei der Untersuchung der Wirksamkeit von Apixaban. Sie hilft, den Wirkmechanismus des Arzneimittels und seine Interaktion mit den Blutgerinnungswegen zu verstehen. Dies ist entscheidend für die Verbesserung von Antikoagulanzientherapien und Patientenergebnissen {svg_2}.
Toxikologie und Sicherheitsbewertung
In toxikologischen Studien wird This compound verwendet, um das Sicherheitsprofil von Apixaban zu beurteilen. Sie hilft, die Auswirkungen der Verunreinigung auf biologische Systeme zu bestimmen und die zulässigen Grenzwerte im Endprodukt festzulegen, um die Patientensicherheit zu gewährleisten {svg_3}.
Stabilitätstests
Stabilitätstests sind eine weitere wichtige Anwendung, bei der This compound eingesetzt wird. Sie hilft zu verstehen, wie Apixaban im Laufe der Zeit unter verschiedenen Bedingungen abgebaut wird, was für die Bestimmung der Haltbarkeit und der Lagerungsanforderungen des Arzneimittels unerlässlich ist {svg_4}.
Pharmakokinetische Studien
This compound: wird auch in pharmakokinetischen Studien verwendet, um zu analysieren, wie Apixaban im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Diese Informationen sind entscheidend für die Optimierung von Dosierungsschemata und die Minimierung von Nebenwirkungen {svg_5}.
Forschung zu Arzneimittel-Wechselwirkungen
Diese Verunreinigung kann in der Forschung eingesetzt werden, um potenzielle Arzneimittel-Wechselwirkungen mit Apixaban zu untersuchen. Das Verständnis dieser Wechselwirkungen ist wichtig, um Nebenwirkungen zu vermeiden und die sichere Anwendung von Apixaban mit anderen Medikamenten zu gewährleisten {svg_6}.
Entwicklung von Formulierungen
Bei der Entwicklung neuer Formulierungen von Apixaban wird This compound verwendet, um die Stabilität und Wirksamkeit der Formulierung zu testen. Dies stellt sicher, dass die neuen Formulierungen für die Anwendung durch den Patienten sicher und wirksam sind {svg_7}.
Gesetzliche Compliance
This compound: ist für die gesetzliche Compliance von Bedeutung. Pharmaunternehmen müssen Verunreinigungen wie diese identifizieren und quantifizieren, um die strengen Anforderungen der Gesundheitsbehörden für die Zulassung neuer Arzneimittel zu erfüllen {svg_8}.
Wirkmechanismus
Target of Action
Apixaban Impurity 14, like Apixaban, is likely to target Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation pathway, playing a pivotal role in the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
Apixaban Impurity 14, as a derivative of Apixaban, is expected to act as a direct and highly selective inhibitor of Factor Xa . It inhibits both free and bound forms of Factor Xa, as well as prothrombinase, independent of antithrombin III . This inhibition prevents the formation of a thrombus .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Impurity 14 is the blood coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Apixaban has an absolute oral bioavailability of 50%, and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban Impurity 14 are likely similar to those of Apixaban, given their structural similarity. The inhibition of Factor Xa prevents the formation of thrombus, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism .
Action Environment
The action, efficacy, and stability of Apixaban Impurity 14 are likely to be influenced by various environmental factors. For instance, pH conditions can impact the stability of Apixaban, leading to the formation of degradation impurities . , which might also be true for Apixaban Impurity 14.
Safety and Hazards
Biochemische Analyse
Temporal Effects in Laboratory Settings
Studies suggest that Apixaban has a high degree of degradability under acidic and basic conditions , which may also apply to Apixaban Impurity 14.
Dosage Effects in Animal Models
The effects of varying dosages of Apixaban Impurity 14 in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy , which could potentially be extrapolated to Apixaban Impurity 14.
Metabolic Pathways
Apixaban is metabolized by multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . Similar pathways may be involved in the metabolism of Apixaban Impurity 14.
Eigenschaften
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


